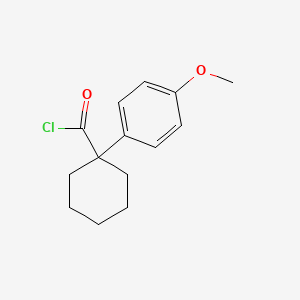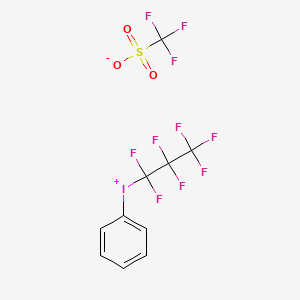
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Overview
Description
“(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate” is a chemical compound with the molecular formula C10H5F10IO3S and a molecular weight of 522.1 .
Synthesis Analysis
This compound is a useful building block used for perfluoroalkylations of carbanions and carbonyl compounds . Its electrochemical reduction has also been studied in the presence of sodium p-chlorophenylsulfinate, undergoing an ion-radical chain mechanism .Molecular Structure Analysis
The molecular structure of this compound includes a phenyliodonium group attached to a perfluoro-n-propyl group and a trifluoromethanesulfonate group .Chemical Reactions Analysis
The compound is used in perfluoroalkylations of carbanions and carbonyl compounds . Its electrochemical reduction has been studied .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is heat sensitive and should be stored at a temperature between 0-10°C .Scientific Research Applications
Synthesis and Reactivity
The research conducted by Umemoto et al. (1987) highlights the synthesis of various (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodoniurn triflates, fluorosulfates, and sulfates by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid, followed by treatment with triflic acid and benzene or fluorobenzene. This study also explores the thermal decomposition of these compounds, contributing to understanding the bond strength and reactivity of different iodonium compounds (Umemoto & Gotoh, 1987).
Polymer Modification
Research by Shuyama (1985) demonstrates the direct introduction of perfluoroalkyl groups into the phenyl groups of polymers like poly(α-methylstyrene) or poly(phenyl methacrylate) without cleaving the polymer chains. This treatment involves the use of (perfluoroalkyl)phenyliodonium trifluoromethanesulfonates, highlighting its application in polymer chemistry (Shuyama, 1985).
Lewis Acid Catalysis
The work of Ishihara et al. (1996) emphasizes the role of scandium trifluoromethanesulfonate, a commercially available Lewis acid, in the acylation of alcohols with acid anhydrides. This catalyst shows high activity for primary, secondary, and tertiary alcohols, being especially effective for selective macrolactonization of omega-hydroxy carboxylic acids. Although this study doesn't directly involve (Perfluoro-n-propyl)phenyliodonium triflate, it showcases the significance of trifluoromethanesulfonates in catalysis (Ishihara et al., 1996).
Photoredox Catalysis
In the field of photoredox catalysis, Wei et al. (2022) describe the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. They discovered that arylthiolate anions form electron donor-acceptor complexes with trifluoromethyl phenyl sulfone, enabling S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. This study expands the application of trifluoromethyl sulfones in light-promoted reactions (Wei et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropyl(phenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7I.CHF3O3S/c10-7(11,8(12,13)14)9(15,16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVOPUOUKFHORP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F10IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375111 | |
| Record name | (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate | |
CAS RN |
77758-79-3 | |
| Record name | (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluoropropyl)phenyliodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



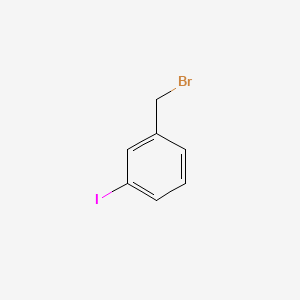

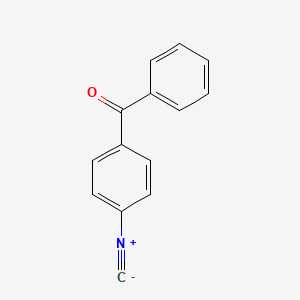
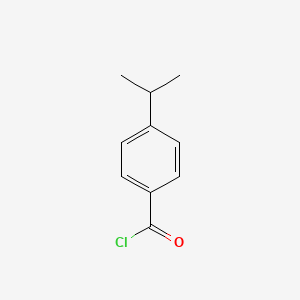
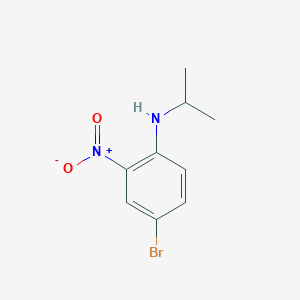
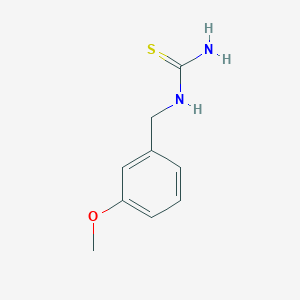
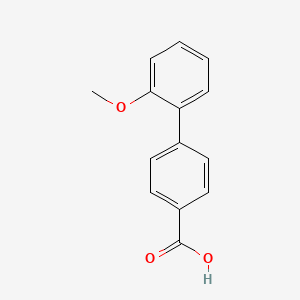
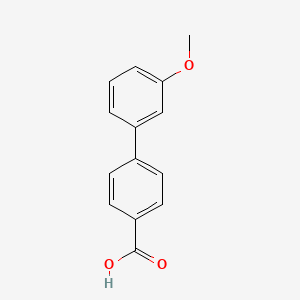
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
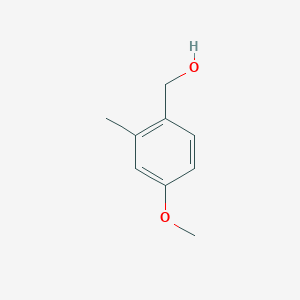
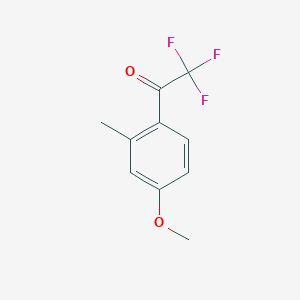
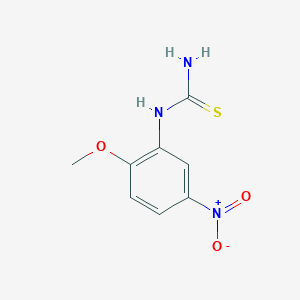
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
